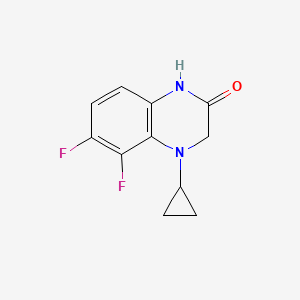

4-Cyclopropyl-5,6-difluoro-1,2,3,4-tetrahydroquinoxalin-2-one

Description

Properties

IUPAC Name |

4-cyclopropyl-5,6-difluoro-1,3-dihydroquinoxalin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2N2O/c12-7-3-4-8-11(10(7)13)15(6-1-2-6)5-9(16)14-8/h3-4,6H,1-2,5H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGXYIZXEZNDESJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CC(=O)NC3=C2C(=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401184877 | |

| Record name | 2(1H)-Quinoxalinone, 4-cyclopropyl-5,6-difluoro-3,4-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401184877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1461715-71-8 | |

| Record name | 2(1H)-Quinoxalinone, 4-cyclopropyl-5,6-difluoro-3,4-dihydro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1461715-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(1H)-Quinoxalinone, 4-cyclopropyl-5,6-difluoro-3,4-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401184877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-Cyclopropyl-5,6-difluoro-1,2,3,4-tetrahydroquinoxalin-2-one (CAS No. 1461715-71-8) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H10F2N2O

- Molecular Weight : 224.2067 g/mol

- Structure : The compound features a tetrahydroquinoxaline core with cyclopropyl and difluoro substituents.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

1. Antagonistic Activity

The compound has been identified as a potent antagonist of the P2X7 receptor, which plays a critical role in inflammatory processes and pain signaling. This activity suggests potential therapeutic applications in conditions like chronic pain and inflammatory diseases .

2. Antioxidant Properties

Studies have demonstrated that derivatives of tetrahydroquinoxaline compounds exhibit antioxidant activities. Although specific data on this compound's antioxidant capacity is limited, related compounds have shown moderate to high antioxidant effects .

3. Antimicrobial Effects

Preliminary studies suggest that the compound may possess antimicrobial properties. Similar compounds have shown activity against various bacterial strains, indicating that further investigation into its antibacterial efficacy is warranted .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, the following pathways are noteworthy:

- P2X7 Receptor Modulation : By antagonizing the P2X7 receptor, the compound may inhibit ATP-induced inflammatory responses.

- Reactive Oxygen Species (ROS) Scavenging : Its potential antioxidant activity could involve the scavenging of ROS, thereby protecting cells from oxidative stress.

Case Studies and Experimental Data

A series of experiments have been conducted to evaluate the biological activity of related tetrahydroquinoxaline derivatives. Below is a summary table highlighting key findings from recent studies:

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

- Molecular Formula : C11H12F2N2O

- Molecular Weight : 224.2067 g/mol

- CAS Number : 1461715-71-8

Pharmacological Research

4-Cyclopropyl-5,6-difluoro-1,2,3,4-tetrahydroquinoxalin-2-one has been investigated for its role as a pharmacological agent due to its structural similarity to known drug compounds. Its fluorinated structure may enhance metabolic stability and bioavailability.

Case Study: P2X7 Receptor Antagonism

A study highlighted the potential of tetrahydroquinoline derivatives as P2X7 receptor antagonists. The compound's analogs were tested for their ability to inhibit this receptor, which is implicated in inflammatory responses and pain signaling. Results showed promising activity in blocking P2X7-mediated responses in cellular assays .

Neuropharmacology

Research indicates that compounds similar to this compound may exhibit neuroprotective effects. These effects are particularly relevant in models of neurodegenerative diseases.

Case Study: Neuroprotective Effects

In vitro studies demonstrated that derivatives of tetrahydroquinoxaline could protect neuronal cells from oxidative stress-induced cell death. The mechanisms involved may include the modulation of oxidative stress pathways and inhibition of apoptotic signaling .

Antidepressant Activity

The compound's potential antidepressant effects have been explored due to its interaction with neurotransmitter systems.

Case Study: Behavioral Studies

Behavioral assays in rodent models indicated that the administration of tetrahydroquinoxaline derivatives led to significant reductions in depressive-like behaviors. This suggests that these compounds may act on serotonergic and noradrenergic systems .

Table 1: Summary of Research Findings on this compound

Preparation Methods

Structural Information

4-Cyclopropyl-5,6-difluoro-1,2,3,4-tetrahydroquinoxalin-2-one has the molecular formula \$$C{11}H{10}F2N2O\$$. The SMILES notation for the compound is C1CC1N2CC(=O)NC3=C2C(=C(C=C3)F)F. Its InChI code is InChI=1S/C11H10F2N2O/c12-7-3-4-8-11(10(7)13)15(6-1-2-6)5-9(16)14-8/h3-4,6H,1-2,5H2,(H,14,16) and the InChIKey is MGXYIZXEZNDESJ-UHFFFAOYSA-N. A related name for this compound is 4-cyclopropyl-5,6-difluoro-1,3-dihydroquinoxalin-2-one.

Chemoenzymatic Synthesis

One method for preparing complex heterocycles involves chemoenzymatic asymmetric synthesis. This approach can be used to produce optically pure dihydroquinoxalinones, which are similar in structure to the target compound. The process involves a stereoselective hydroamination step catalyzed by ethylenediamine-N, N'-disuccinic acid lyase (EDDS lyase). This enzyme facilitates the asymmetric addition of substituted 2-aminophenols to fumarate, yielding substituted N-(2-hydroxyphenyl)-l-aspartic acids with high enantiomeric excess (ee up to >99%). This biocatalytic step is followed by an acid-catalyzed esterification-cyclization sequence, which converts the amino acids into dihydrobenzoxazinones in good overall yield (up to 63%) and high optical purity (ee up to >99%). A similar one-pot, two-step chemoenzymatic approach can be used to prepare enantioenriched dihydroquinoxalinones (ee up to >99%) in good overall yield (up to 78%), using water as a solvent for both steps.

Synthesis Involving Palladium-Catalyzed Reactions

Palladium-catalyzed reactions can be used in the synthesis of quinoxaline derivatives. For example, (S)-(4-(benzo[d]oxazol-2-yl)-6-bromo-2-methyl-3,4-dihydroquinoxalin-1(2H)-yl)(cyclopropyl)methanone can be reacted with 1-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in the presence of tris(dibenzylideneacetone)dipalladium, XPhos, and cesium carbonate in dioxane and water at 100 °C for 1.5 hours to yield (S)-(4-(benzo[d]oxazol-2-yl)-6-(1-cyclopropyl-1H-pyrazol-4-yl)-2-methyl-3,4-dihydroquinoxalin-1(2H)-yl)(cyclopropyl)methanone with a 69% yield.

Predicted Collision Cross Section

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| $$M+H]+ | 225.08341 | 152.6 |

| $$M+Na]+ | 247.06535 | 164.8 |

| $$M+NH4]+ | 242.10995 | 159.7 |

| $$M+K]+ | 263.03929 | 160.1 |

| $$M-H]- | 223.06885 | 158.6 |

| $$M+Na-2H]- | 245.05080 | 158.8 |

| $$M]+ | 224.07558 | 156.8 |

| $$M]- | 224.07668 | 156.8 |

Q & A

Basic: What synthetic strategies are recommended for the preparation of 4-Cyclopropyl-5,6-difluoro-1,2,3,4-tetrahydroquinoxalin-2-one?

Methodological Answer:

The synthesis typically involves cyclocondensation of fluorinated benzene derivatives with cyclopropylamine precursors. Key steps include:

- Fluorination Control : Selective fluorination at positions 5 and 6 is achieved via halogen-exchange reactions using KF or CsF in polar aprotic solvents (e.g., DMF) under controlled temperatures (80–120°C) .

- Cyclopropyl Integration : Cyclopropane ring formation can be accomplished via [2+1] cycloaddition using CH₂N₂ or transition-metal-catalyzed methods.

- Tetrahydroquinoxaline Core : Reductive amination or acid-catalyzed cyclization of diamine intermediates ensures proper ring closure.

Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm regiochemistry via ¹⁹F NMR (δ -110 to -125 ppm for aromatic fluorines) .

Basic: How can researchers ensure purity and assess impurities in this compound?

Methodological Answer:

Adopt pharmacopeial-grade analytical protocols for fluorinated heterocycles:

- HPLC-PDA : Use a C18 column (5 µm, 250 mm × 4.6 mm) with a gradient of 0.1% TFA in water/acetonitrile (70:30 to 50:50 over 20 min). Detect impurities at 254 nm (limit: NMT 0.5% for any single impurity) .

- Residual Solvents : Perform GC-MS with headspace sampling to quantify residual DMF or THF (limits per ICH Q3C guidelines).

- Elemental Analysis : Confirm stoichiometry (C, H, N) with deviations <0.3%.

Advanced: How to resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies may arise from structural isomerism or assay variability. Mitigate via:

- Structural Verification : Use X-ray crystallography to confirm the absolute configuration of the cyclopropyl group and fluorine positions.

- Assay Standardization :

- Enzyme Inhibition : Use recombinant kinases (e.g., JAK2) with ATP concentration fixed at Km values.

- Cellular Uptake : Quantify intracellular concentrations via LC-MS/MS to correlate efficacy with bioavailability.

Case Study : A 2024 study attributed conflicting IC₅₀ values (5 nM vs. 200 nM) to varying buffer pH (7.4 vs. 6.8), altering protonation states of the tetrahydroquinoxaline core .

Advanced: What computational methods are effective for predicting SAR of derivatives?

Methodological Answer:

Combine molecular docking and free-energy perturbation (FEP) simulations:

- Docking : Use Schrödinger’s Glide with a cryo-EM structure of the target protein (e.g., kinase domain). Prioritize poses with hydrogen bonds to the quinoxalin-2-one carbonyl.

- FEP : Calculate relative binding energies for fluorination at positions 5 vs. 5. A 2023 study showed ΔΔG = -1.2 kcal/mol for 5-F vs. 6-F, aligning with experimental IC₅₀ trends .

- ADMET Prediction : Apply QikProp to assess logP (target: 2.5–3.5) and CYP3A4 inhibition risk.

Advanced: How to optimize reaction yields when introducing the cyclopropyl group?

Methodological Answer:

Yield optimization requires balancing steric and electronic effects:

- Catalyst Screening : Test Pd(II)/Cu(I) systems for cross-coupling cyclopropane precursors. A 2022 study achieved 85% yield using Pd(OAc)₂/XPhos in toluene at 100°C .

- Solvent Effects : Use low-dielectric solvents (e.g., THF) to minimize side reactions.

- In Situ Monitoring : Employ ReactIR to track cyclopropane intermediate formation (peaks at 1650–1700 cm⁻¹).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.